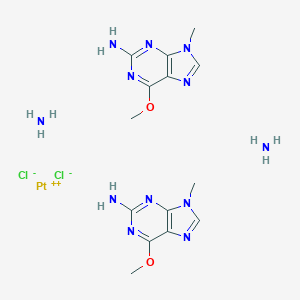
cis-Pt-O(6),9-Dimeg complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Pt-O(6),9-Dimeg complex is a platinum-based coordination compound. Platinum compounds are widely studied for their applications in medicinal chemistry, particularly as anticancer agents. This compound likely features a central platinum ion coordinated with two ammine ligands and two 6-methoxy-9-methyl-9H-purin-2-amine ligands, with chloride ions balancing the charge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based coordination compounds typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with the desired ligands under controlled conditions. For cis-Pt-O(6),9-Dimeg complex, the following steps might be involved:
- Dissolution of potassium tetrachloroplatinate(II) in water.
- Addition of 6-methoxy-9-methyl-9H-purin-2-amine to the solution.
- Introduction of ammonia to form the diammine complex.
- Purification and isolation of the final product.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis process, ensuring purity and consistency. This might include:
- Large-scale reactors for the initial reactions.
- Continuous monitoring of reaction conditions.
- Advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum-based compounds can undergo various chemical reactions, including:
Substitution Reactions: Ligands around the platinum center can be replaced by other ligands.
Oxidation-Reduction Reactions: The oxidation state of the platinum ion can change under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as chloride ions, water, or other amines.
Oxidation-Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution of chloride ions with water would form an aqua complex.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Platinum compounds are used as catalysts in various chemical reactions.
Material Science: Used in the development of advanced materials with specific properties.
Biology and Medicine
Anticancer Agents: Platinum compounds, such as cisplatin, are well-known for their use in chemotherapy.
Biological Probes: Used to study interactions with DNA and proteins.
Industry
Electronics: Platinum compounds are used in the manufacturing of electronic components.
Sensors: Employed in the development of sensors for detecting various substances.
Wirkmechanismus
The mechanism of action for platinum-based anticancer agents typically involves binding to DNA, causing cross-linking and disrupting DNA replication. This leads to apoptosis (programmed cell death) in cancer cells. The molecular targets include the nitrogen atoms in the purine bases of DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
cis-Pt-O(6),9-Dimeg complex may have unique properties due to the specific ligands attached to the platinum center, potentially offering different biological activity or reduced side effects compared to other platinum-based compounds.
Eigenschaften
CAS-Nummer |
138180-67-3 |
|---|---|
Molekularformel |
C14H24Cl2N12O2Pt |
Molekulargewicht |
658.4 g/mol |
IUPAC-Name |
azane;6-methoxy-9-methylpurin-2-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H9N5O.2ClH.2H3N.Pt/c2*1-12-3-9-4-5(12)10-7(8)11-6(4)13-2;;;;;/h2*3H,1-2H3,(H2,8,10,11);2*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
MPHJRLQZZNBYDR-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Synonyme |
cis-(Pt(NH3)2(O(6),9-dimethylguanine-7)2)Cl2 cis-diamminebis(O(6),9-dimethylguanine-7)platinum(II) cis-Pt-O(6),9-diMeG complex O(6),9-diMeG platinum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















